1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride
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Overview
Description
1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride is a brominated heterocyclic organic compound. It is characterized by the presence of a pyridinone ring, an aminoethyl group, and a bromine atom. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,2-dihydropyridin-2-one as the core structure.
Bromination: The bromination step involves the addition of bromine to the pyridinone ring. This can be achieved using bromine (Br2) in an appropriate solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Amination: The introduction of the aminoethyl group is achieved through amination reactions. This can involve the reaction of the brominated compound with ethylenediamine (EDA) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in separate reaction vessels.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Types of Reactions:
Oxidation: The pyridinone ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of pyridine-2,5-dione derivatives.
Reduced Derivatives: Reduction can produce compounds with reduced bromine content or other functional groups.
Substituted Derivatives: Substitution reactions can yield compounds with different substituents at the bromine position.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or proteins through binding to specific molecular targets. The exact molecular pathways involved would depend on the context of the research.
Comparison with Similar Compounds
1-(2-Aminoethyl)pyrrolidine: A related compound with a pyrrolidine ring instead of a pyridinone ring.
1-(2-Aminoethyl)maleimide: Another compound with a maleimide group instead of a pyridinone ring.
N-(2-Aminoethyl)ethane-1,2-diamine: A compound with an ethane-1,2-diamine structure.
Uniqueness:
The presence of the bromine atom in the pyridinone ring makes 1-(2-Aminoethyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride distinct from its analogs.
Properties
IUPAC Name |
1-(2-aminoethyl)-5-bromopyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-1-2-7(11)10(5-6)4-3-9;/h1-2,5H,3-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTFFGOERJGKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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